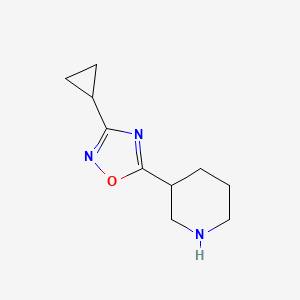

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, commonly known as CPOX, is an organic compound with a variety of uses in the scientific field. It is a cyclopropyl derivative of the piperidine ring and is an important building block for the synthesis of heterocyclic compounds. CPOX is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. CPOX is also used as a catalyst for a variety of reactions, including substitution, reduction, and cyclization.

科学的研究の応用

Anti-Infective Agents

1,2,4-oxadiazoles, including “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine”, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

The compound could potentially be used against Trypanosoma cruzi, a parasite that causes Chagas disease . The mode of action of the synthesized compounds against Trypanosoma cruzi cysteine protease cruzain was studied using molecular docking .

Anti-Bacterial Agents

The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . 1,2,4-oxadiazoles could potentially act against these resistant microorganisms .

Anti-Viral Agents

1,2,4-oxadiazoles have been shown to have anti-viral properties, which could potentially be applied to "3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine" .

Anti-Leishmanial Agents

Leishmaniasis is a disease caused by parasites of the Leishmania type. 1,2,4-oxadiazoles have been synthesized as anti-leishmanial agents .

Anti-Cancer Agents

1,2,4-oxadiazoles have been shown to have anti-cancer properties . This could potentially be applied to “3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine”.

作用機序

Target of Action

The primary target of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .

Mode of Action

The compound acts as a functionally selective M1 partial agonist . This means it binds to the M1 receptor and partially activates it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The cyclopropyl group is in conjugation with the oxadiazole C-N bond, which may influence its binding affinity and selectivity .

特性

IUPAC Name |

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZOLMMFDCERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)